[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring fused to a pyrazine ring, with an ethyl ester and an oxide group attached, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with ethyl 2-chloroacetate in the presence of a base, followed by oxidation to introduce the oxide group. The reaction conditions often require solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research has focused on its potential as an anti-cancer agent. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, making it a promising lead compound for drug development.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its versatility makes it valuable in various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the modulation of cellular processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichlorocobalt
Uniqueness
Compared to similar compounds, [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 3-oxido-[1,2,4]triazolo[1,5-a]pyrazin-3-ium-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-2-15-8(13)7-10-6-5-9-3-4-11(6)12(7)14/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHALTRFCWLIHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=[N+](N2C=CN=CC2=N1)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70487127 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70487127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62135-54-0 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70487127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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